7-Bromo-6-chloro-4-phenyl-2H-1,2-benzoxaphosphinin-2-ol 2-oxide
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Overview
Description
7-BROMO-6-CHLORO-2-HYDROXY-4-PHENYL-2H-12LAMBDA5-BENZOXAPHOSPHININ-2-ONE is a complex organophosphorus compound It features a unique structure that includes bromine, chlorine, hydroxyl, and phenyl groups attached to a benzoxaphosphinin core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-BROMO-6-CHLORO-2-HYDROXY-4-PHENYL-2H-12LAMBDA5-BENZOXAPHOSPHININ-2-ONE typically involves multi-step organic synthesis. The process may start with the preparation of the benzoxaphosphinin core, followed by the introduction of bromine, chlorine, hydroxyl, and phenyl groups through various substitution reactions. Common reagents used in these steps include brominating agents (e.g., N-bromosuccinimide), chlorinating agents (e.g., thionyl chloride), and phenylating agents (e.g., phenylmagnesium bromide).
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The bromine and chlorine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of azido or methoxy derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organophosphorus compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-BROMO-6-CHLORO-2-HYDROXY-4-PHENYL-2H-12LAMBDA5-BENZOXAPHOSPHININ-2-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxyl, bromine, and chlorine groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
6-CHLORO-2-HYDROXY-4-PHENYL-2H-BENZOXAPHOSPHININ-2-ONE: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-BROMO-2-HYDROXY-4-PHENYL-2H-BENZOXAPHOSPHININ-2-ONE: Lacks the chlorine atom, which may influence its chemical properties and applications.
Uniqueness: The presence of both bromine and chlorine atoms in 7-BROMO-6-CHLORO-2-HYDROXY-4-PHENYL-2H-12LAMBDA5-BENZOXAPHOSPHININ-2-ONE provides a unique combination of reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H9BrClO3P |
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Molecular Weight |
371.55 g/mol |
IUPAC Name |
7-bromo-6-chloro-2-hydroxy-4-phenyl-1,2λ5-benzoxaphosphinine 2-oxide |
InChI |
InChI=1S/C14H9BrClO3P/c15-12-7-14-10(6-13(12)16)11(8-20(17,18)19-14)9-4-2-1-3-5-9/h1-8H,(H,17,18) |
InChI Key |
KOZDBMAZCBAQER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CP(=O)(OC3=CC(=C(C=C32)Cl)Br)O |
Origin of Product |
United States |
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